molecular formula C16H26ClNO B1397531 4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-29-2

4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397531
CAS No.: 1219982-29-2
M. Wt: 283.83 g/mol
InChI Key: QSWIOWLVGNBBGS-UHFFFAOYSA-N
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Description

4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.83 g/mol. This compound has recently gained interest in research fields such as neuroscience and pharmacology. It is known for its unique structure, which includes a piperidine ring and a propylphenoxyethyl group, making it a valuable subject for various scientific studies.

Preparation Methods

The synthesis of 4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride involves several steps. One common method includes the reaction of 4-propylphenol with 2-chloroethylamine to form 4-(2-chloroethyl)propylphenol. This intermediate is then reacted with piperidine to yield 4-[2-(4-Propylphenoxy)ethyl]piperidine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to increase yield and efficiency .

Chemical Reactions Analysis

4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the phenoxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuroscience, where it may act on specific neural pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The phenoxyethyl group may also play a role in enhancing the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    4-(2-(4-Methoxyphenoxy)ethyl)piperidine hydrochloride: This compound has a methoxy group instead of a propyl group, which may alter its chemical and biological properties.

    4-(2-(4-Ethylphenoxy)ethyl)piperidine hydrochloride: The presence of an ethyl group instead of a propyl group can affect the compound’s reactivity and interactions with biological targets.

    4-(2-(4-Butylphenoxy)ethyl)piperidine hydrochloride: The butyl group may increase the compound’s hydrophobicity and influence its pharmacokinetic properties.

Properties

IUPAC Name

4-[2-(4-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-3-14-4-6-16(7-5-14)18-13-10-15-8-11-17-12-9-15;/h4-7,15,17H,2-3,8-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWIOWLVGNBBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-29-2
Record name Piperidine, 4-[2-(4-propylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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